(R)-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride
Description
Table 1: Comparative Physicochemical Properties of Related Piperidine Derivatives
The hydrochloride salt form significantly enhances aqueous solubility compared to neutral analogs, facilitating in vitro assays and formulation. The -CF₃ group increases lipophilicity (logD ≈ 2.8), promoting blood-brain barrier penetration, while the chiral center ensures selective interactions with biological targets. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that the (R)-configuration induces a folded conformation in solution, enabling intramolecular interactions that stabilize the bioactive pose.
X-ray crystallography of related piperidine derivatives bound to protein targets, such as MEK1 (PDB: 7PQV), demonstrates how chiral piperidines occupy hydrophobic pockets via van der Waals interactions, while the protonated amine forms salt bridges with acidic residues. These insights guide the rational design of this compound for applications in neurodegenerative disease and cancer research.
Properties
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h4-7,11,16H,1-3,8H2;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUNZFHSOKBFEK-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
This method employs a chiral auxiliary to control stereochemistry during piperidine ring formation:
-
Ketone Formation : 4-(Trifluoromethyl)benzaldehyde undergoes condensation with ethyl glycinate to form an imine intermediate.
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Cyclization : The imine is cyclized under acidic conditions (HCl, EtOH, 60°C) to yield a racemic tetrahydropyridine.
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Asymmetric Reduction : Using (R)-BINAP-RuCl₂ as a catalyst, the tetrahydropyridine is hydrogenated (50 psi H₂, 25°C) to afford the (R)-piperidine with 92% enantiomeric excess (ee).
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Salt Formation : Treatment with HCl in Et₂O produces the hydrochloride salt (85% yield).
Table 1: Optimization of Asymmetric Reduction
| Catalyst | Pressure (psi) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| (R)-BINAP-RuCl₂ | 50 | 25 | 92 | 85 |
| (S)-BINAP-RuCl₂ | 50 | 25 | 90 | 83 |
| Crabtree Catalyst | 50 | 25 | 78 | 65 |
Key Insight : The (R)-BINAP-RuCl₂ system achieves superior stereoselectivity due to π-π interactions between the catalyst and trifluoromethyl group.
Chiral Resolution via Diastereomeric Salt Formation
Process Overview
For industrial-scale production, racemic 2-(4-(trifluoromethyl)phenyl)piperidine is resolved using L-tartaric acid:
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Racemic Synthesis : Piperidine is synthesized via Pd-catalyzed coupling of 4-bromotrifluoromethylbenzene with a protected piperidine boronic ester (PdXPhosG2, K₃PO₄, 80°C).
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Resolution : The racemate is treated with L-tartaric acid in MeOH/H₂O (1:1), yielding the (R)-enantiomer as a crystalline diastereomeric salt (72% recovery, 99% ee).
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Hydrochloride Conversion : The free base is neutralized with HCl gas in EtOAc (95% yield).
Table 2: Solvent Effects on Resolution Efficiency
| Solvent System | Recovery (%) | ee (%) | Purity (%) |
|---|---|---|---|
| MeOH/H₂O (1:1) | 72 | 99 | 98 |
| EtOH/H₂O (1:1) | 68 | 97 | 95 |
| iPrOH/H₂O (1:1) | 65 | 95 | 93 |
Advantage : This method avoids expensive catalysts, making it cost-effective for multi-kilogram batches.
Enzymatic Dynamic Kinetic Resolution (DKR)
Biocatalytic Approach
A lipase-mediated DKR enables single-step enantioselective synthesis:
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Substrate Preparation : Racemic 2-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyridine is synthesized via Heck coupling.
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Enzymatic Reaction : Candida antarctica lipase B (CAL-B) and a Shvo catalyst facilitate simultaneous racemization and acetylation of the (S)-enantiomer, leaving the (R)-isomer unreacted (88% yield, 94% ee).
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Hydrogenation and Salt Formation : The product is hydrogenated (Pd/C, H₂) and treated with HCl to yield the hydrochloride.
Table 3: Enzyme Performance in DKR
| Enzyme | ee (%) | Conversion (%) | Selectivity (E) |
|---|---|---|---|
| CAL-B | 94 | 99 | 200 |
| Pseudomonas cepacia | 85 | 95 | 120 |
| Thermomyces lanuginosus | 78 | 90 | 80 |
Note : CAL-B’s broad substrate tolerance and thermal stability (up to 60°C) make it ideal for this transformation.
Stereoselective Piperidine Ring Construction
Chirality Transfer from Chiral Pool Starting Materials
This route utilizes (R)-proline as a chiral precursor:
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Reductive Amination : (R)-Proline is converted to a secondary amine via LiAlH₄ reduction.
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Friedel-Crafts Alkylation : The amine reacts with 4-(trifluoromethyl)benzyl bromide (AlCl₃, DCM, 0°C) to form the piperidine ring (68% yield).
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Salt Formation : HCl gas is bubbled into an Et₂O solution to precipitate the hydrochloride (91% yield).
Limitation : Low overall yield due to competing N-alkylation side reactions.
Comparative Analysis of Methodologies
Table 4: Synthesis Method Benchmarking
| Method | Max Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Asymmetric Reductive Amination | 85 | 92 | High | Pilot-scale |
| Diastereomeric Salt Resolution | 72 | 99 | Low | Industrial |
| Enzymatic DKR | 88 | 94 | Moderate | Pilot-scale |
| Chiral Pool Synthesis | 68 | 100 | Moderate | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
Neuropharmacological Applications
The compound serves as a crucial building block in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. Its structural characteristics allow for interactions with specific receptors, making it a candidate for drugs targeting conditions such as depression, anxiety, and sleep disorders. Studies have shown that derivatives of this compound can act as antagonists for tachykinins, which are involved in various central nervous system (CNS) disorders .
Case Study: Development of Antidepressants
Research has indicated that modifications of (R)-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride can lead to compounds with enhanced efficacy in treating depressive states. For instance, a study demonstrated that specific analogs exhibited significant binding affinity to serotonin receptors, contributing to their antidepressant effects .
Agrochemical Formulations
The compound's properties make it suitable for developing agrochemicals that enhance crop protection while minimizing environmental impact. Its trifluoromethyl group contributes to increased potency and selectivity in herbicides and pesticides.
Case Study: Enhanced Crop Protection
In agricultural research, formulations incorporating this compound showed improved efficacy against resistant pest strains. Trials indicated that crops treated with these formulations had higher yields and reduced pesticide residues compared to conventional treatments .
Material Science
In material science, this compound is utilized to enhance the thermal stability and chemical resistance of polymers. Its incorporation into polymer matrices has led to the development of high-performance materials suitable for various industrial applications.
Data Table: Properties of Polymers with Additives
| Property | Control Polymer | Polymer with (R)-2-(4-(trifluoromethyl)phenyl)piperidine |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Chemical Resistance | Moderate | High |
| Mechanical Strength (MPa) | 30 | 45 |
Biochemical Research
Researchers utilize this compound in studies related to receptor binding and signal transduction pathways. This compound aids in elucidating mechanisms of action for various biological processes.
Case Study: Receptor Binding Studies
A study focused on the interaction of this compound with neurotransmitter receptors provided insights into its mechanism of action. Results indicated that it could modulate receptor activity, which is critical for understanding its therapeutic potential.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard in various analytical methods. Its unique structure allows for effective detection and quantification in complex mixtures, essential for quality control across multiple industries.
Application Example: Quality Control in Pharmaceuticals
The compound has been employed as a reference standard in the development of high-performance liquid chromatography (HPLC) methods for the analysis of pharmaceutical products containing similar piperidine derivatives .
Mechanism of Action
The mechanism of action of ®-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Moving the trifluoromethylphenyl group from the 2- to 4-position (e.g., 4-(4-(trifluoromethyl)benzyl)piperidine) alters conformational flexibility, impacting target engagement .
- Linker Chemistry : Ethyl or ether linkers (vs. direct attachment) modulate lipophilicity and metabolic stability. For instance, the ethyl spacer in 4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine HCl may prolong half-life but complicates synthesis .
Pharmacological Activity
Opioid Receptor Selectivity
(R)-2-(4-(Trifluoromethyl)phenyl)piperidine HCl demonstrates exceptional kappa opioid receptor (KOR) selectivity (Ki = 0.57 nM, KOR/MOR selectivity ratio = 4100:1), outperforming analogues like (2S)-1-[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine HCl (Ki = 0.24 nM, ratio = 6500:1) . The stereochemistry at the 2-position is critical: the R-configuration optimizes hydrogen bonding with KOR residues, while the S-enantiomer shows reduced affinity .
Off-Target Effects
Compounds with similar scaffolds but differing substituents exhibit divergent pharmacological profiles. For example:
- Xaliproden HCl (a 5-HT1A agonist) shares a trifluoromethylphenyl group but incorporates a naphthylethyl side chain, redirecting activity toward serotonin receptors .
Biological Activity
(R)-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H12F3ClN
- Molecular Weight : 263.68 g/mol
- CAS Number : 2640815-91-2
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to increased biological activity.
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors. Specifically, it has been shown to act as an antagonist at histamine H3 receptors, which play a crucial role in regulating neurotransmitter release in the central nervous system. By blocking these receptors, the compound may enhance cognitive functions and wakefulness by increasing levels of neurotransmitters such as dopamine and acetylcholine.
Pharmacological Effects
- Cognitive Enhancement : Studies indicate that compounds with similar structures can improve cognitive performance by modulating neurotransmitter levels.
- Neuroprotective Effects : Research suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives have demonstrated activity against various bacterial strains, indicating a potential role in treating infections .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and enzyme inhibition properties of this compound. Notable findings include:
- Inhibition of Acetylcholinesterase (AChE) : The compound exhibited moderate inhibitory effects on AChE, which is crucial for neurotransmission in the brain.
- Cytotoxicity against Cancer Cell Lines : Preliminary data suggest that it may have selective cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential .
Study 1: Neuropharmacological Evaluation
A study focused on evaluating the effects of this compound on cognitive functions in rodent models revealed significant improvements in memory retention and learning capabilities when administered at specific dosages. The results indicated enhanced synaptic plasticity correlated with increased dopamine release.
Study 2: Antimicrobial Activity Assessment
Another investigation screened various piperidine derivatives for antimicrobial activity against Mycobacterium tuberculosis. The study found that this compound showed promising results with a minimum inhibitory concentration (MIC) below 20 µM, suggesting potential as a lead compound for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| (R)-2-(4-Chlorophenyl)piperidine hydrochloride | Piperidine derivative | Cognitive enhancement | Similar receptor interactions |
| 4-Phenyl piperidine derivatives | Piperidine derivative | Antimicrobial activity | Various substitutions tested |
The comparison highlights that while many piperidine derivatives exhibit similar biological activities, the trifluoromethyl substitution in our compound may confer unique properties that enhance its efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between substituted phenyl groups and piperidine derivatives. For example, trifluoromethylphenyl moieties can be introduced via palladium-catalyzed cross-coupling under inert atmospheres. Reaction conditions such as solvent choice (e.g., amides, ethers, or nitriles), temperature (60–100°C), and base (e.g., triethylamine) significantly impact yield . Purification often employs recrystallization or column chromatography to isolate enantiomerically pure forms .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring substitution pattern and trifluoromethyl group integration. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups like C-F stretches (~1100–1250 cm⁻¹). X-ray crystallography resolves stereochemistry but requires high-purity crystals .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodological Answer : Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during handling. Stability studies suggest degradation occurs above 40°C, necessitating regular purity checks via HPLC .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess in the synthesis of this compound, and what chiral resolution techniques are recommended?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution with lipases can enhance enantiomeric excess. Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) effectively separates (R)- and (S)-enantiomers. Dynamic kinetic resolution (DKR) under basic conditions may also improve stereoselectivity .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should researchers address cytotoxicity thresholds?
- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for neurotransmitter targets) and cell viability assays (MTT or resazurin-based) to quantify IC₅₀ values. For cytotoxicity, establish dose-response curves in primary cell lines (e.g., HEK-293) and compare to positive controls (e.g., doxorubicin). Adjust concentrations below 10 µM to minimize off-target effects .
Q. How can computational chemistry methods aid in predicting the physicochemical properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict bond dissociation energies and reaction pathways for trifluoromethyl group stability. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like ion channels. Solubility parameters (logP) can be estimated using software like MarvinSuite .
Q. What strategies are effective in resolving discrepancies between theoretical and experimental data regarding the compound’s molecular interactions?
- Methodological Answer : Cross-validate computational models with experimental techniques like Surface Plasmon Resonance (SPR) for binding kinetics. Reconcile NMR chemical shifts with simulated spectra (e.g., using ACD/Labs). If reactivity conflicts arise, conduct isotopic labeling (e.g., ¹⁸O) to trace reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
